molecular formula C16H31N5O3 B14619550 L-Valinamide, L-lysyl-L-prolyl- CAS No. 57899-80-6

L-Valinamide, L-lysyl-L-prolyl-

Cat. No.: B14619550
CAS No.: 57899-80-6
M. Wt: 341.45 g/mol
InChI Key: WHYFLVYSZQFSHS-AVGNSLFASA-N
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Description

L-Valinamide, L-lysyl-L-prolyl- is a tripeptide compound composed of the amino acids valine, lysine, and proline. It has the molecular formula C16H31N5O3 and a molecular weight of 341.449 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, L-lysyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of L-Valinamide, L-lysyl-L-prolyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, L-lysyl-L-prolyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

L-Valinamide, L-lysyl-L-prolyl- has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of L-Valinamide, L-lysyl-L-prolyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .

Properties

CAS No.

57899-80-6

Molecular Formula

C16H31N5O3

Molecular Weight

341.45 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H31N5O3/c1-10(2)13(14(19)22)20-15(23)12-7-5-9-21(12)16(24)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H2,19,22)(H,20,23)/t11-,12-,13-/m0/s1

InChI Key

WHYFLVYSZQFSHS-AVGNSLFASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

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